molecular formula C25H36N2O2 B4946391 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine

2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine

Cat. No.: B4946391
M. Wt: 396.6 g/mol
InChI Key: NRGZHOLXFIQLST-UHFFFAOYSA-N
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Description

2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine is a complex organic compound with a unique structure that includes methoxy groups, piperidine rings, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of methoxy and phenyl groups through various chemical reactions. Common reagents used in these reactions include methanol, phenylmagnesium bromide, and piperidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, Grignard reactions, and nucleophilic substitution are commonly employed. The use of advanced equipment and controlled environments is crucial to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated compounds, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetylfentanyl: A compound with similar structural features, including methoxy groups and piperidine rings.

    2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Another related compound with comparable chemical properties.

Uniqueness

2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine stands out due to its specific combination of functional groups and structural elements, which confer unique chemical reactivity and potential applications. Its distinct properties make it valuable for targeted research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c1-21-7-6-8-23(17-21)19-27(15-16-28-2)18-22-11-13-26(14-12-22)20-24-9-4-5-10-25(24)29-3/h4-10,17,22H,11-16,18-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGZHOLXFIQLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CCOC)CC2CCN(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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